The synthesis of (S)-(+)-Doxazosin-d8 involves the incorporation of deuterium into the molecular structure of doxazosin. The typical synthetic route includes:
Technical details regarding specific reaction conditions (temperature, pressure, catalysts) are often proprietary but are essential for optimizing yield and purity.
The molecular structure of (S)-(+)-Doxazosin-d8 can be represented by its structural formula, which highlights the presence of deuterium atoms replacing hydrogen in the original doxazosin structure.
(S)-(+)-Doxazosin-d8 participates in various chemical reactions typical for alpha-1 adrenergic antagonists. Key reactions include:
Technical details on reaction conditions should be derived from specific experimental protocols used in research studies.
(S)-(+)-Doxazosin-d8 functions as a selective antagonist at alpha-1 adrenergic receptors. The mechanism involves:
Data regarding its pharmacodynamics indicate that it has a pA2 value of approximately 8.8 for alpha-1 adrenergic receptors, demonstrating significant potency in inhibiting receptor activity .
The physical and chemical properties of (S)-(+)-Doxazosin-d8 include:
Relevant data includes its melting point, boiling point, and stability under various pH conditions, which are crucial for its application in research.
(S)-(+)-Doxazosin-d8 is primarily utilized in scientific research settings:
This comprehensive overview underscores the significance of (S)-(+)-Doxazosin-d8 within both clinical applications and research methodologies, highlighting its role in enhancing analytical precision and understanding pharmacological mechanisms.
Deuterium incorporation in (S)-(+)-Doxazosin-d8 strategically targets the benzodioxinyl methylene groups (–O–CH2–CH2–) and the piperazine ring to maximize metabolic stability while preserving chiral integrity. The benzodioxinyl moiety is a known site of oxidative metabolism by cytochrome P450 enzymes, where hydrogen atoms undergo rapid hydroxylation, leading to shortened half-lives and inactive metabolites [1] . Replacing these hydrogens with deuterium (²H) leverages the kinetic isotope effect (KIE), which slows cleavage of C–D bonds due to higher activation energy compared to C–H bonds. This reduces first-pass metabolism and extends plasma half-life [1]. Crucially, deuterium placement avoids the chiral center at the benzodioxinyl-carbonyl group, ensuring the (S)-enantiomer’s α1-adrenoceptor binding affinity (IC50 = 0.5 nM) remains unaltered [9].
Table 1: Deuterium Positions and Impact on Molecular Properties
| Location | Atomic Sites | # of D Atoms | Role in Metabolism | Effect of Deuteration |
|---|---|---|---|---|
| Benzodioxinyl Methylene | 2,3-positions | 4 | Primary site of CYP3A4 oxidation | ↑ Metabolic stability (KIE = 5–10) |
| Piperazine Ring | 2',3',5',6' | 4 | Minor oxidative N-dealkylation pathway | ↓ Clearance by <30% |
| Quinazoline/Amino Groups | None | 0 | Negligible metabolism | – |
Synthesis of (S)-(+)-Doxazosin-d8 employs chiral pool and asymmetric catalysis strategies to maintain enantiomeric excess (>99.5%). Route 1 (Chiral Pool):
Table 2: Key Synthesis Metrics for (S)-(+)-Doxazosin-d8
| Step | Reagent | Conditions | Yield | ee (%) | Isotopic Purity |
|---|---|---|---|---|---|
| Benzodioxin-d4 resolution | (R)-(−)-1-Phenylethylamine | Ethanol, 25°C, 12h | 65% | >99.5 | 99.8% D4 |
| Piperazine-d8 synthesis | Ethanolamine-d4, KBr | Phthalimide, DMF, 110°C | 71% | – | 99.7% D8 |
| Final coupling | Pd2(dba)3, BINAP | Toluene, 80°C, 24h | 83% | 99.2 | 99.5% D8 |
Achieving >99% D8 purity necessitates multidimensional chromatography and recrystallization. Initial purification uses preparative reverse-phase HPLC (Zorbax SB-C18, 250 × 21.2 mm, 5 µm) with 0.1% formic acid in H2O/acetonitrile gradients (15% → 45% ACN over 30 min). This removes non-deuterated contaminants (<0.5%) and di-deuterated byproducts [2] . Subsequent chiral supercritical fluid chromatography (SFC) (Chiralpak AD-H, CO2/methanol, 90:10) isolates the (S)-enantiomer from residual racemic mixtures. Final crystallization in deuterated ethanol/diethyl ether (1:5) enhances isotopic purity to >99.2%, confirmed by high-resolution MS (Q-TOF, m/z 459.53 for [M+H]+) and 2H-NMR (CD3OD, δ 3.15–3.85 ppm for piperazine-d8) [5]. Residual protiated species are <0.1% by LC-MS/MS MRM monitoring (m/z 451 → 344 for D0 vs. m/z 459 → 352 for D8) [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5